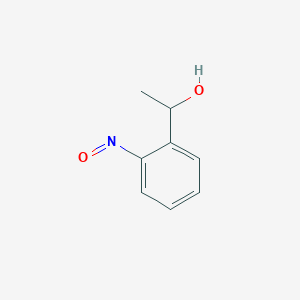![molecular formula C13H36LiN3Si3 B12548224 Lithium tris[(dimethylamino)(dimethyl)silyl]methanide CAS No. 176847-17-9](/img/structure/B12548224.png)
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide is an organolithium compound that has garnered interest in the field of synthetic chemistry. This compound is known for its unique structure, which includes lithium coordinated to a tris[(dimethylamino)(dimethyl)silyl]methanide ligand. The presence of both lithium and silicon in the molecule provides it with distinctive chemical properties that make it valuable for various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium tris[(dimethylamino)(dimethyl)silyl]methanide typically involves the reaction of tris[(dimethylamino)(dimethyl)silyl]methane with an organolithium reagent. One common method includes the use of n-butyllithium in a non-polar solvent such as hexane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, precise control of reaction conditions, and stringent safety measures to handle the reactive intermediates and products.
化学反応の分析
Types of Reactions
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as carbon-carbon double bonds, forming new carbon-lithium bonds.
Deprotonation Reactions: It can act as a strong base, deprotonating a variety of organic substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and unsaturated hydrocarbons. The reactions are typically carried out in non-polar solvents like hexane or toluene, under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in nucleophilic substitution reactions, the product would be a new organolithium compound, while in addition reactions, the product would be a new organosilicon compound.
科学的研究の応用
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-lithium and carbon-silicon bonds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of advanced materials, including polymers and silicon-based materials.
作用機序
The mechanism by which lithium tris[(dimethylamino)(dimethyl)silyl]methanide exerts its effects involves the formation of highly reactive intermediates. The lithium atom in the compound acts as a strong nucleophile, attacking electrophilic centers in substrates. The silicon atoms provide additional stability to the molecule, allowing for controlled reactivity. The pathways involved typically include nucleophilic addition and substitution mechanisms.
類似化合物との比較
Similar Compounds
- Lithium dimethylamide
- Lithium bis(trimethylsilyl)amide
- Lithium tetramethylpiperidide
Uniqueness
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide is unique due to the presence of both lithium and silicon in its structure. This combination provides it with distinctive reactivity and stability compared to other organolithium compounds. The dimethylamino groups further enhance its nucleophilicity and make it a versatile reagent in synthetic chemistry.
特性
CAS番号 |
176847-17-9 |
|---|---|
分子式 |
C13H36LiN3Si3 |
分子量 |
325.7 g/mol |
IUPAC名 |
lithium;N-[bis[dimethylamino(dimethyl)silyl]methyl-dimethylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H36N3Si3.Li/c1-14(2)17(7,8)13(18(9,10)15(3)4)19(11,12)16(5)6;/h1-12H3;/q-1;+1 |
InChIキー |
XMOZPPUNXJNHIT-UHFFFAOYSA-N |
正規SMILES |
[Li+].CN(C)[Si](C)(C)[C-]([Si](C)(C)N(C)C)[Si](C)(C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


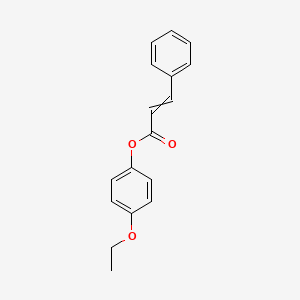
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
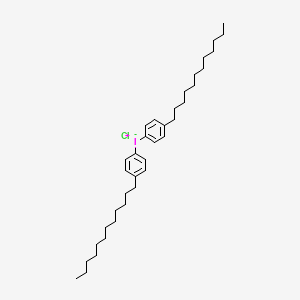
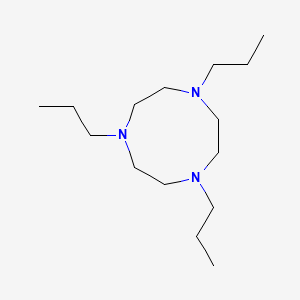
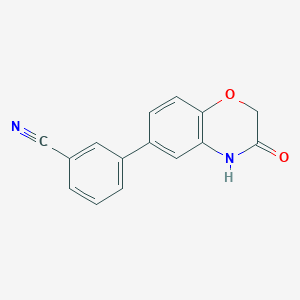
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
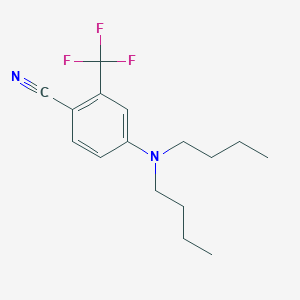
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
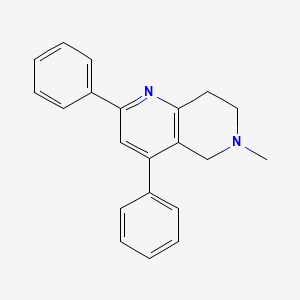
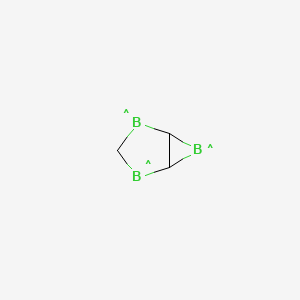
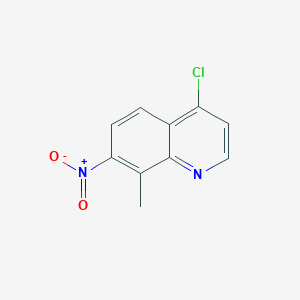
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

